molecular formula C13H16FNO2 B13211790 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B13211790
M. Wt: 237.27 g/mol
InChI Key: PFAVFHQEXSAQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound that features a cyclobutane ring, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and dienophiles under high-pressure conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a reaction using a fluorobenzene derivative.

    Amino Group Addition: The amino group can be added via a process using an appropriate amine and reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid
  • 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid
  • 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid

Uniqueness

1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

1-[2-amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16FNO2/c14-11-5-2-1-4-9(11)10(8-15)13(12(16)17)6-3-7-13/h1-2,4-5,10H,3,6-8,15H2,(H,16,17)

InChI Key

PFAVFHQEXSAQNA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(CN)C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

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